N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidinone derivative featuring a thioacetamide linker. Its core structure comprises a bicyclic thieno[3,2-d]pyrimidin-4-one scaffold substituted at position 3 with a 4-fluorophenyl group and at position 2 with a sulfur-linked acetamide moiety bearing a 4-ethylphenyl substituent. Its synthesis likely follows alkylation strategies analogous to related compounds (e.g., refluxing with sodium acetate in ethanol) .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S2/c1-2-14-3-7-16(8-4-14)24-19(27)13-30-22-25-18-11-12-29-20(18)21(28)26(22)17-9-5-15(23)6-10-17/h3-10H,2,11-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZWILXRCAECSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, also known as K292-0467, is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H18FN3O2S2
- IUPAC Name : N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
This structure features a thienopyrimidine core that is crucial for its biological activity. The presence of the fluorophenyl group enhances its interaction with biological targets.
Research indicates that K292-0467 acts primarily as an inhibitor of bromodomain-containing proteins (BET proteins), particularly BRD4. These proteins play a significant role in regulating gene expression related to cancer and inflammation. By inhibiting these proteins, the compound may modulate various signaling pathways associated with tumor growth and survival.
Antitumor Activity
K292-0467 has demonstrated promising antitumor activity in several studies:
- Cell Line Studies : In vitro assays using leukemia cell lines showed that K292-0467 can potentiate the effects of existing chemotherapeutic agents. This suggests a synergistic effect that could improve treatment outcomes for patients resistant to standard therapies .
- Mechanistic Insights : The compound's ability to inhibit BET proteins leads to decreased expression of oncogenes such as MYC, which is often overexpressed in various cancers. This downregulation is associated with reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
K292-0467 also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's thienopyrimidine scaffold is believed to contribute to its broad-spectrum activity by disrupting bacterial protein synthesis mechanisms .
Structure-Activity Relationship (SAR)
Understanding the SAR of K292-0467 is essential for optimizing its efficacy:
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine | Increased binding affinity to BRD4 |
| Variation in acetamide group | Altered solubility and bioavailability |
| Changes in ethylphenyl substitution | Enhanced selectivity towards specific cancer types |
These modifications have been systematically studied to enhance the compound's therapeutic index while minimizing off-target effects.
Case Studies
- Combination Therapy : A study evaluated K292-0467 in combination with FDA-approved drugs like venetoclax and ibrutinib in patient-derived leukemia models. The results indicated enhanced antiproliferative effects compared to monotherapy .
- In Vivo Efficacy : Animal studies demonstrated that K292-0467 significantly reduced tumor burden in xenograft models of leukemia, supporting its potential for clinical development .
Scientific Research Applications
Medicinal Chemistry and Biological Activities
N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has been studied for its various biological activities:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of thieno[3,2-d]pyrimidine have shown selective cytotoxicity against various cancer cell lines. A study demonstrated that modifications to the aromatic rings of such compounds can enhance their solubility and potency against cancer cells .
Antimicrobial Properties
Compounds containing thieno[3,2-d]pyrimidine moieties have also been evaluated for antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of bacteria and fungi. The presence of the thioacetamide group is believed to contribute to this activity by interfering with microbial metabolic pathways .
Anti-inflammatory Effects
Some studies suggest that compounds like this compound may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and pathways related to inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound.
Key Structural Features:
| Feature | Importance |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and potential binding affinity. |
| Thienopyrimidine Core | Essential for anticancer and antimicrobial activity. |
| Thioacetyl Group | Contributes to bioactivity through modulation of metabolic pathways. |
Modifications to these structural features can lead to improved efficacy and selectivity against target diseases.
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
-
Anticancer Screening
A series of derivatives were synthesized and screened against multiple cancer cell lines (e.g., Mia PaCa-2 and PANC-1). The results indicated that specific modifications led to enhanced cytotoxicity compared to the parent compound . -
Antimicrobial Testing
In a comparative study of antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, compounds based on thieno[3,2-d]pyrimidine exhibited significant inhibition zones in disk diffusion assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on structural variations, synthetic yields, and inferred physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations :
Analysis :
- Higher yields (e.g., 85% in ) are achieved with sodium acetate-mediated alkylation in ethanol, suggesting similar conditions may optimize the target compound’s synthesis.
- Lower yields in may reflect steric hindrance from bulkier substituents (e.g., phenoxy groups).
Physicochemical Properties
Inferences :
- The target’s 4-ethylphenyl group may enhance lipophilicity compared to the 4-fluorophenyl or chlorophenyl analogues, impacting membrane permeability.
- Crystalline derivatives (e.g., ) exhibit higher melting points, suggesting the target may similarly require recrystallization for purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
